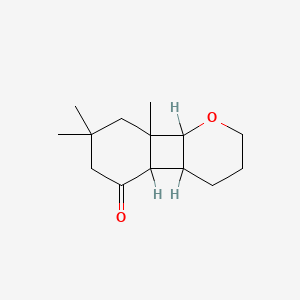
EINECS 264-866-3
Vue d'ensemble
Description
EINECS 264-866-3 is a complex organic compound characterized by its unique structure, which includes a fused ring system with multiple chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 264-866-3 typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring system. Subsequent steps may include hydrogenation to saturate the rings and functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
EINECS 264-866-3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of EINECS 264-866-3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
EINECS 264-866-3 derivatives: Compounds with similar core structures but different substituents.
Cyclohexane derivatives: Compounds with similar ring systems but lacking the fused cyclobutane ring.
Pyran derivatives: Compounds with similar oxygen-containing ring systems.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit behaviors not seen in simpler or less rigid structures.
Propriétés
Numéro CAS |
64394-28-1 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1,11,11-trimethyl-3-oxatricyclo[6.4.0.02,7]dodecan-9-one |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-10(15)11-9-5-4-6-16-12(9)14(11,3)8-13/h9,11-12H,4-8H2,1-3H3 |
Clé InChI |
ZIUGINIKYGIHEP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2C3CCCOC3C2(C1)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
![2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE](/img/structure/B8706967.png)
![5,12-Dihydro-benzo[b]phenazine](/img/structure/B8706979.png)
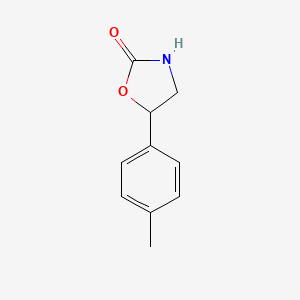
![2-Phenylimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B8706990.png)
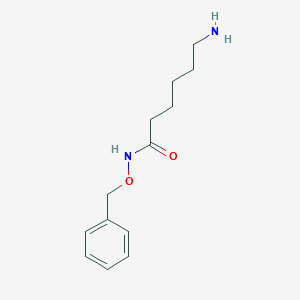
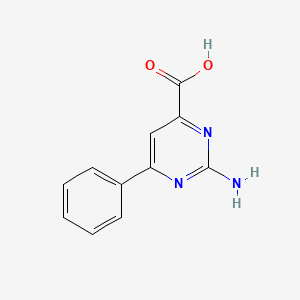
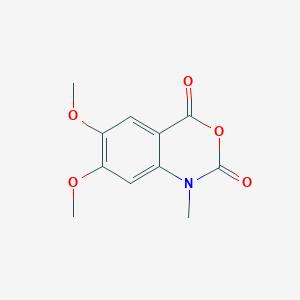
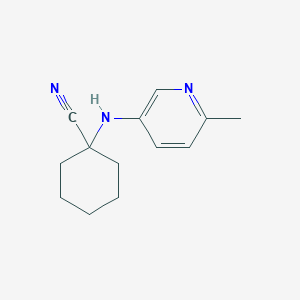
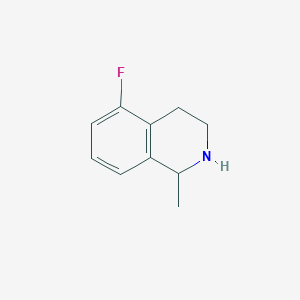
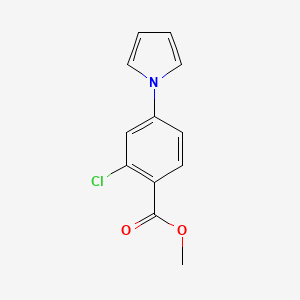
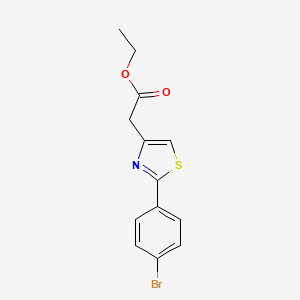
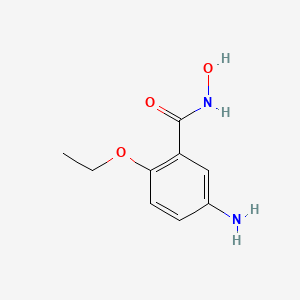
![dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8707058.png)
